molecular formula C20H18FN5O3 B2501295 8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-18-1

8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2501295
M. Wt: 395.394
InChI Key: IVSADJHPMSFVII-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has delved into the synthesis of novel heterocyclic compounds derived from specific core structures, aiming at exploring their potential as anti-inflammatory, analgesic, antibacterial, and antitumor agents. For instance, Abu-Hashem et al. (2020) synthesized new heterocyclic compounds demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the versatility of these compounds in medicinal chemistry (Abu-Hashem, Al-Hussain, & Zaki, 2020). Additionally, Soliman et al. (1978) reported on the synthesis of diaryl-1,2,4-triazines, contributing to the foundational knowledge in the field of triazine derivatives synthesis (Soliman, Labouta, El Sebai, & El Dine, 1978).

Potential Therapeutic Applications

Several studies have evaluated the therapeutic potential of compounds with structural similarities to the queried compound, including their role as enzyme inhibitors and their antitumor activities. For example, Raboisson et al. (2003) identified potent phosphodiesterase type 4 inhibitors, which could serve as a basis for developing new therapeutic agents with high isoenzyme selectivity (Raboisson, Schultz, Muller, Reimund, Pinna, Mathieu, Bernard, Do, DesJarlais, Justiano, Lugnier, & Bourguignon, 2003). Holla et al. (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones, highlighting their potential as antibacterial agents, which underscores the broad scope of heterocyclic compounds in addressing microbial resistance (Holla, Bhat, & Shetty, 2003).

Structural and Chemical Characterization

The synthesis and characterization of derivatives of imidazo-sym-triazine by Dovlatyan et al. (2009) provide insights into the chemical behavior and modification possibilities of imidazo-triazine derivatives, offering avenues for the development of novel compounds with tailored properties (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2009).

properties

IUPAC Name

8-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-29-16-5-3-2-4-13(16)12-22-18(27)17-19(28)26-11-10-25(20(26)24-23-17)15-8-6-14(21)7-9-15/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSADJHPMSFVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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